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Prior to its market withdrawal, umbralisib was indicated for specific patient populations with relapsed or

refractory Marginal Zone Lymphoma (MZL) and Follicular Lymphoma (FL). The table below summarizes

the original FDA-approved indications and key efficacy data from the supporting clinical trials [1].

Disease Line of Therapy
Prior Therapies
Required

Trial Outcome (Overall
Response Rate)

Marginal Zone
Lymphoma (MZL)

Relapsed/Refractory At least one prior anti-

CD20-based regimen
[2]

52% (CR: 19%) in the UNITY-

NHL trial MZL cohort [2]

Follicular
Lymphoma (FL)

Relapsed/Refractory At least three prior
systemic therapies [1]

Achieved primary endpoint
(ORR 40-50%) in the UNITY-

NHL trial FL cohort [2]

Critical Safety Findings and Market Withdrawal

The context for patient selection was drastically changed by emergent safety data. In February 2022, the U.S.

Food and Drug Administration (FDA) issued a safety communication regarding a possible increased risk of

death associated with umbralisib [3] [4]. This concern arose from an analysis of the UNITY-CLL trial, a
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Phase 3 study investigating umbralisib plus ublituximab in Chronic Lymphocytic Leukemia (CLL)—a

condition for which the drug was not approved, but biologically related to its indications.

The trial data showed that patients receiving the umbralisib combination had a possible increased risk of

death and experienced more serious adverse events compared to the control arm receiving standard therapy

[3]. While the trial was in CLL, the FDA determined these findings had implications for its approved uses in

MZL and FL. Consequently, umbralisib was withdrawn from the U.S. market on June 1, 2022 [1].

Integrated Safety Profile from Clinical Trials

An integrated safety analysis of four clinical trials involving 371 patients with relapsed/refractory lymphoid

malignancies detailed the following key adverse events (AEs) with umbralisib 800 mg once daily [5]:

Safety
Category

Most Common
Adverse Events
(All Grades)

Grade ≥3 Adverse Events
Adverse Events of Special
Interest

Overall Profile Diarrhea (52.3%),
Nausea (41.5%),

Fatigue (31.8%) [5]

Neutropenia (11.3%),
Diarrhea (7.3%), ALT/AST

Increase (5.7%) [5]

Pneumonia (7.8%), Non-
infectious Colitis (2.4%),

Pneumonitis (1.1%) [5]

Hematologic
Toxicities

— — Umbralisib can lower white

blood cell and platelet counts,
increasing infection and

bleeding risk [1].

Other Serious
Risks

— Severe diarrhea or non-

infectious colitis; Serious
liver problems; Serious skin

reactions [1]

—

Emerging Predictive Biomarkers for Patient Selection

Current research focuses on identifying biomarkers to predict which patients are most likely to respond to

PI3Kδ inhibition, which is critical for optimizing the therapeutic window for this drug class.
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A 2025 study used machine learning to analyze baseline protein levels in CLL patients from umbralisib

clinical trials. The research identified that differential baseline (phospho)protein profiles could distinguish

between responders and non-responders [6].

In Responders: Umbralisib monotherapy led to significant changes in (phospho)protein signaling,

including a reduction in pAKT (pS473), and an increase in the proportion of cytotoxic Natural Killer
(NK) cells, suggesting an role in the antitumor response [6].

Predictive Model: A machine learning model using baseline levels of 30 (phospho)proteins achieved
significant accuracy in predicting patient response to umbralisib in cross-validation. This model also

maintained predictive power in a separate cohort of patients receiving umbralisib in combination with
the BTK inhibitor acalabrutinib [6].

Alternative for Non-responders: The same baseline drug sensitivity profiling suggested that non-
responders to umbralisib monotherapy may be effectively treated with a combination of PI3K and
Bcl-2 inhibitors [6].

Experimental Protocol: Predictive Biomarker Analysis

For research purposes, the following protocol outlines the methodology for identifying protein profiles

predictive of umbralisib response, as described in the 2025 clinical trial [6].

1. Patient Enrollment and Sample Collection

Cohorts: Enroll patients from umbralisib clinical trials, including monotherapy and combination

therapy arms (e.g., with acalabrutinib or ublituximab).
Baseline Samples: Collect peripheral blood or tumor tissue samples prior to treatment initiation.

Cell Isolation: Isplicate primary CLL or lymphoma cells using Ficoll density gradient centrifugation for
functional assays.

2. Functional Phenotyping and Signaling Analysis

Phosphoprotein Profiling:
Perform mass cytometry (CyTOF) or phospho-flow cytometry on baseline and on-treatment

samples.
Quantify levels of key signaling proteins (approx. 30 targets), including AKT (pS473), to map

PI3K pathway activity.
Immunophenotyping:

Use flow cytometry to characterize immune cell subsets, particularly cytotoxic NK cells
(CD56dim/CD16+), in the tumor microenvironment.

Ex Vivo Drug Sensitivity:
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Conduct high-throughput drug screening on primary cells using a library of targeted agents.

Assess cell viability to identify synergistic combinations, such as PI3Kδ + Bcl-2 inhibitors.

3. Predictive Modeling and Validation

Feature Selection: Use baseline levels of the 30 (phospho)proteins as input features.

Model Training: Employ a machine learning algorithm (e.g., random forest, regularized logistic
regression) to build a classifier predicting response (responder vs. non-responder).

Validation:
Perform k-fold cross-validation within the discovery cohort.

Test the model's predictive power in an independent validation cohort.

Conclusion for Researchers

The case of umbralisib underscores the critical nature of ongoing safety monitoring and post-market

surveillance in oncology drug development. For researchers, it highlights several key points:

Safety Re-evaluation: Even drugs with a seemingly differentiated safety profile in early-phase trials
can reveal significant risks in larger, randomized Phase 3 settings.

Biomarker-Driven Selection: The future of targeted therapies, particularly in classes with known
toxicity concerns, is heavily dependent on the development of robust predictive biomarkers. The

machine learning approach for umbralisib represents a modern pathway for precise patient
selection.

Alternative Strategies: For patient populations identified as non-responders to PI3Kδ inhibition,
rational combination therapies based on functional phenotyping may offer more effective and safer

treatment options.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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